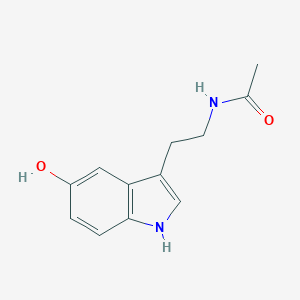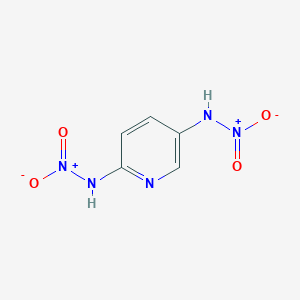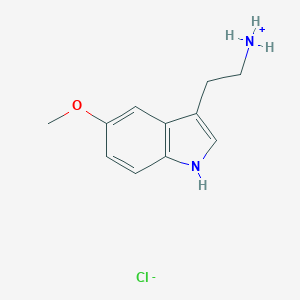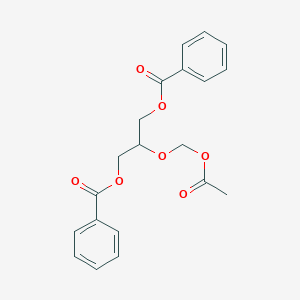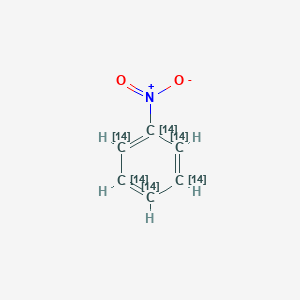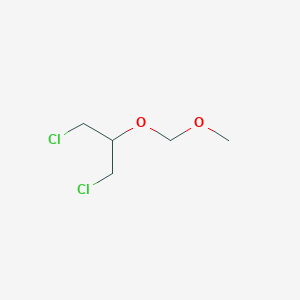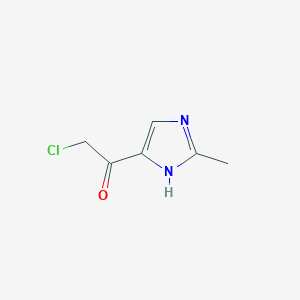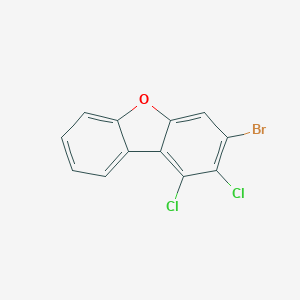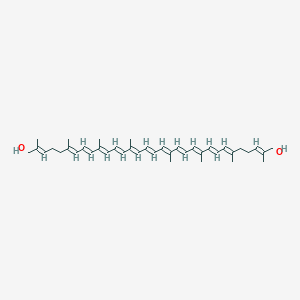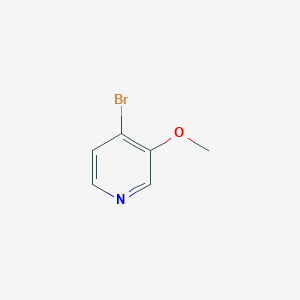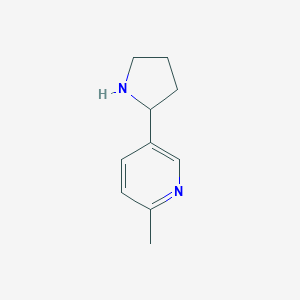
2-Methyl-5-(pyrrolidin-2-yl)pyridine
Descripción general
Descripción
2-Methyl-5-(pyrrolidin-2-yl)pyridine is a compound of interest due to its unique molecular structure, which includes both pyridine and pyrrolidine rings. This structure contributes to its diverse chemical reactions and properties, making it a subject of study across various chemical research domains.
Synthesis Analysis
The synthesis of 2-Methyl-5-(pyrrolidin-2-yl)pyridine and its derivatives involves nucleophilic substitution reactions and Suzuki reactions, among others. For instance, 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine, a related compound, showcases the complexity of synthesizing such molecules, emphasizing the use of borate ester groups and nitrogen-containing heterocycles (Jin et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Methyl-5-(pyrrolidin-2-yl)pyridine has been elucidated through single-crystal X-ray diffraction, demonstrating diverse geometries and coordination environments. For example, various mononuclear complexes with related ligands exhibit structures from tetrahedral to octahedral spheres, highlighting the versatility of these molecules in forming complex structures with metals (Zhu et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of 2-Methyl-5-(pyrrolidin-2-yl)pyridine derivatives includes their ability to form complexes with metals, as demonstrated by the synthesis of mononuclear complexes. These reactions not only indicate the potential of these compounds in coordination chemistry but also their spectroscopic properties, such as photoluminescence, which is a significant aspect of their chemical behavior (Zhu et al., 2014).
Physical Properties Analysis
While specific studies on the physical properties of 2-Methyl-5-(pyrrolidin-2-yl)pyridine itself were not found, related compounds exhibit significant physical characteristics, such as photoluminescent properties and crystalline architectures, influenced by their molecular structure and supramolecular interactions. These properties are crucial for understanding the material characteristics and potential applications of these compounds (Zhu et al., 2014).
Chemical Properties Analysis
The chemical properties of related compounds to 2-Methyl-5-(pyrrolidin-2-yl)pyridine, such as their antimicrobial activity and acid dissociation constants, highlight their potential in medicinal chemistry and as precursors for developing new pharmacologically active agents. The ability of these compounds to interact with biological targets is a significant aspect of their chemical properties, demonstrating their relevance beyond purely synthetic chemistry (Nural et al., 2018).
Aplicaciones Científicas De Investigación
1. Flow Synthesis of 2-Methylpyridines
- Summary of Application : This research involved the synthesis of simple 2-methylpyridines using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
- Methods of Application : The method involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature . The products were collected and the solvent was removed to yield the final products .
- Results or Outcomes : The method produced eight 2-methylated pyridines in very good yields . This continuous flow method was found to be superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
2. Pyrrolidine in Drug Discovery
- Summary of Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been characterized in bioactive molecules with target selectivity .
- Methods of Application : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The review highlights how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
3. Preparation of 2-Methyl-5-(1-methylpyrrolidine-2-yl)pyridine
- Summary of Application : This patent describes a preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine .
- Methods of Application : The method involves taking 6-methylnicotinate as a raw material . The preparation route is as follows: wherein R is an alkyl group having 1 to 4 carbon atoms such as a methyl group, an ethyl group, a propyl group or a butyl group; r2 is hydrogen, methyl or ethyl; m is Na, K or Li .
- Results or Outcomes : The obtained product 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine has better sensory test data compared with nicotine racemate . The use amount of 1.5mg/mL can achieve the effect of 3mg/mL of natural nicotine when the electronic cigarette atomized liquid is prepared, and the sensory experience is good .
4. Ligand and Intermediate
- Summary of Application : 2-(2-Pyridyl)pyrrolidine is widely used as a ligand and intermediate .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
5. Catalyst-free synthesis
- Summary of Application : This research involves a catalyst-free synthesis method .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
6. Ligand and Intermediate
Propiedades
IUPAC Name |
2-methyl-5-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVVISVPTUREQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508855 | |
| Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
CAS RN |
90872-72-3 | |
| Record name | 2-Methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



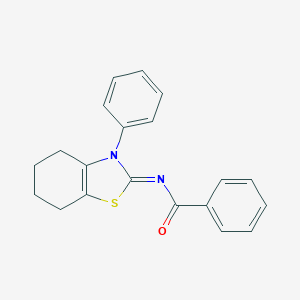
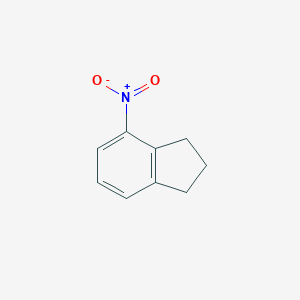
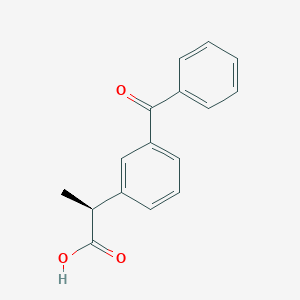
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)
